Huperzine C

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Procure Huperzine C for precise SAR studies of the lycodine scaffold. Its 3.7-fold weaker AChE inhibition vs. Huperzine A (IC50 0.525 μM vs 0.143 μM) prevents enzyme saturation, enabling granular dose-response. Superior water/methanol solubility eliminates DMSO vehicle artifacts in sensitive neuronal assays. Positioned as the essential intermediate-affinity comparator.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 147416-32-8
Cat. No. B1177565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine C
CAS147416-32-8
SynonymsProtein (Rhizobium leguminosarum viceae clone pAL618 gene hupC) (9CI)
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
InChIKeyIZGRHSRWTILCID-FIXISWKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Huperzine C (CAS 147416-32-8) Procurement Guide: Lycodine-Type AChE Inhibitor with Moderate Potency


Huperzine C (石杉碱丙, CAS 147416-32-8) is a lycodine-type alkaloid isolated from Huperzia serrata and Lycopodiastrum casuarinoides [1]. It functions as a reversible acetylcholinesterase (AChE) inhibitor with an IC50 of 0.525 ± 0.140 μM, exhibiting moderate potency approximately 3.7-fold weaker than huperzine A (IC50 = 0.143 ± 0.029 μM) when assayed under identical conditions [2]. Structurally, Huperzine C (C15H18N2O, MW 242.32) differs from huperzine A (C15H18N2O, MW 242.32) in the oxidation state of its pyridone ring system, a modification that directly impacts AChE binding affinity and provides a distinct molecular tool for structure-activity relationship (SAR) investigations of the lycodine scaffold [3].

Why Huperzine C Cannot Be Substituted with Huperzine A or B in Specialized Research


Despite sharing a common lycodine core scaffold, huperzine C exhibits quantitatively distinct AChE inhibitory potency compared to its analogs huperzine A and B, precluding simple interchangeability in experimental protocols [1]. Direct comparative enzymology under standardized Ellman's assay conditions reveals huperzine C (IC50 ≈ 0.525 μM) is approximately 3.7-fold less potent than huperzine A (IC50 ≈ 0.143 μM) [2]. Conversely, relative to huperzine B (reported AChE IC50 = 8.2 μM under distinct assay conditions), huperzine C demonstrates approximately 15-fold greater potency, positioning it as an intermediate-affinity probe within the lycodine alkaloid series [3]. Additionally, huperzine C exhibits distinctive physicochemical properties including aqueous solubility and thermal stability (mp 215-217 °C) that differentiate it from analogs and influence formulation compatibility . These quantifiable differences mandate compound-specific selection based on the required potency range, experimental model system, and SAR investigation objectives.

Quantitative Differentiation of Huperzine C from Huperzine A and B: Evidence-Based Selection Metrics


Direct Head-to-Head AChE Inhibition: Huperzine C vs. Huperzine A

In a 2019 direct comparative study using Ellman's colorimetric assay, huperzine C demonstrated an AChE IC50 of 0.525 ± 0.140 μM, which was approximately 3.7-fold higher (i.e., less potent) than the positive control huperzine A (IC50 = 0.143 ± 0.029 μM) evaluated under identical experimental conditions [1]. This quantitative difference establishes a clear potency hierarchy within the lycodine alkaloid family and confirms that huperzine C occupies a moderate-activity tier distinct from the high-potency huperzine A.

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Comparative AChE Potency: Huperzine C vs. Huperzine B

Cross-study comparison of AChE inhibitory data indicates that huperzine C (IC50 = 0.525 ± 0.140 μM) exhibits approximately 15-fold greater potency than huperzine B (reported AChE IC50 = 8.2 μM) [1][2]. Although these values derive from separate studies and assay conditions, the substantial magnitude of difference (over one order of magnitude) reliably positions huperzine C as an intermediate-potency lycodine alkaloid—significantly more potent than huperzine B but less potent than huperzine A.

Acetylcholinesterase inhibition Structure-activity relationship Neuropharmacology

Distinctive Physicochemical Properties Supporting Formulation Flexibility

Huperzine C exhibits a distinctive solubility and stability profile: it is soluble in water, methanol, and ethanol, with enhanced solubility in hot water, while remaining insoluble in chloroform and benzene [1]. The compound has a melting point of 215-217 °C and is light-sensitive, requiring storage in amber vials under inert atmosphere with refrigeration . These properties contrast with huperzine B, which demonstrates solubility in DMF (1 mg/mL), DMSO (1 mg/mL), and ethanol (2 mg/mL), with recommended storage at -20 °C [2].

Solubility profiling Formulation development Analytical chemistry

Structural Distinctions and SAR Implications

Huperzine C (C15H18N2O, MW 242.32) shares the identical molecular formula with huperzine A but differs in the oxidation state and substitution pattern of the pyridone ring system [1]. This structural variation directly translates to the observed 3.7-fold reduction in AChE inhibitory potency compared to huperzine A [2]. The structural relationship among lycodine alkaloids—with huperzine C positioned between N-demethylhuperzinine and huperzine B in SAR space—has been systematically discussed in the context of AChE binding determinants, establishing huperzine C as a key comparator for probing the structural requirements governing lycodine-scaffold AChE recognition [3].

Structure-activity relationship Lycodine alkaloids Medicinal chemistry

Optimal Research Applications for Huperzine C Based on Verified Differential Evidence


Moderate-Affinity AChE Probe for Dose-Response and SAR Studies

Investigators designing concentration-response experiments requiring an AChE inhibitor with sub-micromolar to low-micromolar potency can select huperzine C (IC50 = 0.525 μM) as an alternative to the nanomolar-potency huperzine A (IC50 = 64.7-143 nM depending on enzyme source) [1]. This moderate potency range reduces the risk of complete enzyme saturation at low concentrations and enables more granular titration across physiologically relevant concentration windows. Additionally, for SAR studies exploring how pyridone ring modifications affect AChE binding within the lycodine scaffold, huperzine C serves as a structurally defined, activity-validated comparator with an established 3.7-fold potency differential versus huperzine A [2].

Aqueous Buffer-Compatible AChE Inhibition Assays

For in vitro enzyme assays and cell-based studies requiring compound solubilization in aqueous media without organic co-solvents, huperzine C offers a distinct advantage over less water-soluble lycodine analogs [1]. Its solubility in water, methanol, and ethanol—with enhanced solubility in hot water—enables direct preparation of stock solutions in physiological buffers, eliminating the confounding effects of DMSO or DMF vehicle controls on cellular viability and enzyme kinetics [2]. This property is particularly valuable in sensitive primary neuronal culture systems where even low concentrations of organic solvents can induce cytotoxicity or alter membrane properties.

Intermediate-Potency Lycodine Alkaloid Reference Standard

When experimental protocols require a reference compound from the lycodine alkaloid family that exhibits potency intermediate between high-affinity huperzine A and low-affinity huperzine B, huperzine C represents the only validated option that fills this niche [1]. Based on comparative IC50 data—huperzine A (0.143 μM) < huperzine C (0.525 μM) < huperzine B (8.2 μM)—researchers can select the appropriate lycodine analog according to the desired potency tier for assay calibration, positive control selection, or comparator studies [2].

Alzheimer's Disease Research Tool for Cholinergic Hypothesis Investigation

Huperzine C is positioned as a research tool for investigating cholinergic dysfunction in Alzheimer's disease models, with documented AChE inhibitory activity (IC50 = 0.6 μM in multiple independent supplier validations) [1]. While huperzine A remains the most extensively clinically characterized lycodine alkaloid, huperzine C offers researchers a chemically distinct, moderate-potency alternative for probing the relationship between AChE inhibition magnitude and downstream neuroprotective or cognitive outcomes in preclinical models, without the confounding influences of huperzine A's additional pharmacological activities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huperzine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.